molecular formula C7H8FNO B1457833 2-Fluoro-5-hydroxymethyl-4-methylpyridine CAS No. 1394899-05-8

2-Fluoro-5-hydroxymethyl-4-methylpyridine

Cat. No. B1457833
M. Wt: 141.14 g/mol
InChI Key: COAPZEDGSMQURO-UHFFFAOYSA-N
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Description

“2-Fluoro-5-hydroxymethyl-4-methylpyridine” is a chemical compound with the CAS Number: 1394899-05-8 . It has a molecular weight of 141.15 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “2-Fluoro-5-hydroxymethyl-4-methylpyridine” is 1S/C7H8FNO/c1-5-2-7(8)9-3-6(5)4-10/h2-3,10H,4H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-Fluoro-5-hydroxymethyl-4-methylpyridine” is a liquid at room temperature .

Scientific Research Applications

Efficient Synthesis Techniques

The development of efficient synthetic pathways is critical in the field of medicinal chemistry. For instance, Pesti et al. (2000) describe an efficient method for pyridinylmethyl functionalization, highlighting the synthesis of cognition enhancer drug candidates. This showcases the importance of novel alkylating agents in drug synthesis, which could be relevant for compounds like 2-Fluoro-5-hydroxymethyl-4-methylpyridine in crafting cognition-enhancing drugs (Pesti et al., 2000).

Novel Synthetic Pathways

Wittmann et al. (2006) developed a novel synthetic route to 4-fluoropyridines, which could be extended to the synthesis of compounds like 2-Fluoro-5-hydroxymethyl-4-methylpyridine. Such pathways are pivotal for creating aryl-substituted pyridines, potentially useful in various pharmaceutical applications (Wittmann et al., 2006).

Application in PET Imaging

Kumata et al. (2015) developed a novel PET tracer for in vivo imaging of fatty acid amide hydrolase (FAAH) in the brain. The synthesis involved a compound structurally related to 2-Fluoro-5-hydroxymethyl-4-methylpyridine, showcasing the potential application of fluorinated pyridines in the development of imaging agents (Kumata et al., 2015).

Herbicidal Activity

Liu et al. (2005) synthesized 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates demonstrating significant herbicidal activity. This indicates that fluorinated pyridines can be key components in developing new herbicides, suggesting a potential agricultural application for compounds like 2-Fluoro-5-hydroxymethyl-4-methylpyridine (Liu et al., 2005).

Drug Synthesis

The synthesis of paliperidone, an antipsychotic drug, illustrates the relevance of pyridine derivatives in pharmaceutical manufacturing. Ji Ya-fei (2010) outlines a synthesis route that could be analogous to methodologies applicable to 2-Fluoro-5-hydroxymethyl-4-methylpyridine, highlighting its potential utility in drug development (Ji Ya-fei, 2010).

Safety And Hazards

The safety information available indicates that “2-Fluoro-5-hydroxymethyl-4-methylpyridine” is potentially harmful. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

(6-fluoro-4-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-2-7(8)9-3-6(5)4-10/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAPZEDGSMQURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-hydroxymethyl-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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